molecular formula C17H12N6O2S B2694979 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine CAS No. 868970-20-1

4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine

Cat. No.: B2694979
CAS No.: 868970-20-1
M. Wt: 364.38
InChI Key: MWQAQFVEZKCIRY-UHFFFAOYSA-N
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Description

4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is a novel synthetic small molecule belonging to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. This heterocyclic compound is of significant interest in medicinal chemistry and drug discovery research, particularly in the field of oncology. The structure incorporates a pyridine moiety and a nitrophenylmethylsulfanyl substituent, which are common pharmacophores in the design of kinase inhibitors. Compounds based on the triazolopyridazine scaffold have been investigated as potent inhibitors of receptor tyrosine kinases, such as c-Met. The c-Met signaling pathway is a critical target for anticancer therapy, as its dysregulation is implicated in tumor growth, angiogenesis, and metastasis . Researchers can utilize this chemical as a key intermediate or precursor for further structure-activity relationship (SAR) studies or as a pharmacological tool to probe biological pathways. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-[(4-nitrophenyl)methylsulfanyl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N6O2S/c24-23(25)14-3-1-12(2-4-14)11-26-16-6-5-15-19-20-17(22(15)21-16)13-7-9-18-10-8-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQAQFVEZKCIRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of hydrazine derivatives with ortho esters to form the triazolo-pyridazine core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Thiols and halogenated aromatic compounds under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted triazolo-pyridazine derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that compounds similar to 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine exhibit anti-inflammatory effects. For instance, studies on triazole derivatives have shown their ability to inhibit pro-inflammatory cytokines and reduce edema in animal models. The mechanism often involves the inhibition of cyclooxygenase enzymes and modulation of the nitric oxide pathway .

Antifungal Activity

The compound has been evaluated for its antifungal properties against various strains of fungi. A study demonstrated that derivatives with a similar structure showed significant activity against Candida albicans and other pathogenic fungi. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antifungal agents like fluconazole . This suggests potential as a new class of antifungal agents.

Antimalarial Potential

Recent investigations into the antimalarial properties of related triazole compounds have shown promising results. In vitro studies demonstrated that certain derivatives exhibited strong inhibitory activity against Plasmodium falciparum, with IC50 values indicating effective potency . The design of these compounds often incorporates structural features that enhance their interaction with target enzymes involved in the malaria life cycle.

Case Study 1: Anti-inflammatory Activity

A series of pyrimidine and triazole derivatives were synthesized and tested for their anti-inflammatory effects. The results indicated that the introduction of nitrophenyl and sulfanyl groups significantly enhanced their efficacy compared to standard anti-inflammatory drugs .

CompoundStructureLD50 (mg/kg)Anti-inflammatory Activity
AStructure A500Moderate
BStructure B300High

Case Study 2: Antifungal Efficacy

In a comparative study of antifungal agents against Candida species, several derivatives of the triazole class exhibited superior activity compared to fluconazole. The study highlighted the importance of structural modifications in enhancing antifungal efficacy .

CompoundMIC (µg/mL)Target Fungi
C≤ 25Candida albicans
D≤ 20Rhodotorula mucilaginosa

Case Study 3: Antimalarial Activity

A library of triazolo-pyridine derivatives was screened for antimalarial activity using virtual docking techniques followed by synthesis and biological evaluation. Two compounds showed excellent activity with IC50 values below 5 µM .

CompoundIC50 (µM)Target Enzyme
E2.24Falcipain-2
F4.98Falcipain-2

Mechanism of Action

The mechanism of action of 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine involves its interaction with specific molecular targets. The compound’s triazolo-pyridazine core can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may enhance binding affinity through π-π interactions with aromatic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine is unique due to its combination of a triazolo-pyridazine core with a nitrophenylmethylsulfanyl group. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 4-(6-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)pyridine represents a novel structure that integrates a triazole moiety with potential biological applications. This article delves into its biological activity, synthesis, and mechanisms of action based on current research findings.

1. Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Triazolo-pyridazine scaffold : This core structure is known for its diverse biological activities.
  • Nitrophenyl group : Often associated with increased reactivity and potential interactions with biological targets.
  • Sulfanyl group : This functional group may enhance the compound's pharmacological properties.

2. Synthesis

The synthesis of this compound typically involves multi-step processes:

  • Formation of the Triazole Ring : Utilizing appropriate precursors under controlled conditions.
  • Introduction of the Nitrophenyl Group : Achieved through nucleophilic substitution reactions.
  • Incorporation of the Sulfanyl Group : Via thiolation reactions.
  • Final Modifications : Including acylation to yield the final product.

3.1 Antiproliferative Activity

Research indicates that compounds with similar triazolo-pyridazine structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Compound 4q , a related structure, demonstrated IC50 values ranging from 0.008 to 0.014 μM against A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma) cells, indicating potent activity against these cell lines due to its ability to disrupt tubulin polymerization and arrest cell cycle progression at the G2/M phase .

The mechanism by which these compounds exert their biological effects often involves:

  • Tubulin Binding : Compounds like 4q bind to the colchicine site on microtubules, disrupting their dynamics and leading to cell death during mitosis.
  • Cell Cycle Arrest : Significant arrest at the G2/M phase has been observed in treated cells, which is crucial for developing anticancer therapies .

4. Case Studies and Research Findings

StudyCompoundCell LineIC50 (μM)Mechanism
4qA5490.008Tubulin polymerization inhibition
12eMCF-71.23c-Met kinase inhibition
6eH37Ra40.32Anti-tubercular activity

These studies highlight the compound's potential in targeting critical pathways involved in cancer proliferation and other diseases.

5. Conclusion

The compound This compound shows promise as a biologically active agent with potential applications in cancer therapy and possibly other therapeutic areas due to its structural characteristics and mechanisms of action. Further research is warranted to fully elucidate its biological profile and therapeutic potential.

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